molecular formula C24H24N4O2S B2848803 4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 1111034-20-8

4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2848803
CAS No.: 1111034-20-8
M. Wt: 432.54
InChI Key: RSQOGIQTHNKIDD-UHFFFAOYSA-N
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Description

The compound 4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one features a cyclopenta[d]pyrimidin-2-one core substituted with a sulfanyl-linked 2-oxo-tetrahydroquinolin moiety and a pyridin-2-ylmethyl group. This structure combines a bicyclic heterocycle (cyclopenta-pyrimidinone) with a tetrahydroquinoline-derived side chain, likely influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c29-22(27-14-6-8-17-7-1-2-11-20(17)27)16-31-23-19-10-5-12-21(19)28(24(30)26-23)15-18-9-3-4-13-25-18/h1-4,7,9,11,13H,5-6,8,10,12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQOGIQTHNKIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

2-Sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (CAS 35563-27-0)
  • Structure: Shares the cyclopenta[d]pyrimidinone core but lacks the tetrahydroquinolin and pyridinylmethyl groups.
  • Key Differences: Absence of the 2-oxo-tetrahydroquinolin side chain reduces molecular complexity and lipophilicity (MW: ~210 g/mol vs. target compound’s ~500 g/mol). This simplification may limit bioavailability or target engagement compared to the more elaborated target compound .
Chromeno[4,3-d]pyrimidin-5-one Derivatives
  • Example: 4-(4-Piperidinophenyl)-2-thioxo-tetrahydrochromeno-pyrimidinone ().
  • Structure: Chromeno-pyrimidine core replaces cyclopenta-pyrimidinone, with a piperidinophenyl substituent.
  • Key Differences: The chromeno core introduces a fused benzene ring, increasing aromaticity and rigidity. Computational studies suggest good oral bioavailability (Drug-likeness score: 0.8), but the lack of a tetrahydroquinolin moiety may alter target selectivity .

Side Chain Variations

BB10560 (CAS 1115286-77-5)
  • Structure: 3-Benzyl-6-phenyl-pyrrolo[3,2-d]pyrimidin-4-one with the same 2-oxo-tetrahydroquinolin-ethylsulfanyl side chain.
  • Key Differences: A pyrrolo-pyrimidinone core replaces cyclopenta-pyrimidinone, and a benzyl group substitutes the pyridinylmethyl moiety. The phenyl groups may enhance π-π stacking but reduce solubility (MW: 506.6 g/mol) .
G864-0191 (ChemDiv ID)
  • Structure: Pyrimido[5,4-b]indol-4-one core with the 2-oxo-tetrahydroquinolin-ethylsulfanyl group and an allyl substituent.
  • The allyl group introduces reactivity (e.g., Michael addition), which the target compound’s pyridinylmethyl group lacks .

Functional Group Substitutions

6-Amino-1-(4-fluorophenyl)-dihydropyrimidin-4-one (CAS 872629-66-8)
  • Structure: Dihydropyrimidinone core with a 4-fluorophenyl group and a truncated tetrahydroquinolin side chain.
  • Key Differences: The fluorine atom enhances metabolic stability and electronegativity, while the amino group may facilitate hydrogen bonding (MW: 410.5 g/mol) .
Thieno[2,3-d]pyrimidin-4-one Derivatives
  • Example: 2-{[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-thieno[2,3-d]pyrimidin-4-one (CAS 727689-58-9).
  • Structure: Thieno-pyrimidinone core with a furan substituent and dimethylphenyl side chain.
  • The furan group introduces oxygen-based hydrogen bonding .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula MW (g/mol)
Target Compound Cyclopenta[d]pyrimidin-2-one 2-Oxo-tetrahydroquinolin, Pyridinylmethyl Likely C₂₈H₂₆N₆O₂S ~526.6*
BB10560 Pyrrolo[3,2-d]pyrimidin-4-one Benzyl, Phenyl C₃₀H₂₆N₄O₂S 506.6
G864-0191 Pyrimido[5,4-b]indol-4-one Allyl C₂₄H₂₂N₄O₂S 442.5
Chromeno-pyrimidinone Chromeno[4,3-d]pyrimidin-5-one Piperidinophenyl C₂₂H₂₁N₃O₂S 391.5

*Estimated based on structural similarity.

Table 2: Functional Group Impact

Group/Substituent Role in Target Compound Comparative Example (Compound) Effect on Properties
2-Oxo-tetrahydroquinolin Enhances lipophilicity BB10560 Improves membrane permeability
Pyridinylmethyl Boosts solubility 6-Amino-4-fluorophenyl Reduces metabolic degradation
Cyclopenta[d]pyrimidinone Bicyclic rigidity Thieno-pyrimidinone Alters conformational flexibility

Research Findings and Implications

  • Bioavailability: Chromeno-pyrimidinones exhibit favorable oral bioavailability due to balanced LogP values (~2.5) , whereas the target compound’s tetrahydroquinolin group may increase LogP, requiring formulation optimization.
  • Target Selectivity : The pyridinylmethyl group in the target compound could enhance kinase inhibition compared to benzyl or allyl substituents in analogs .
  • Synthetic Feasibility: highlights challenges in synthesizing tetrahydroquinolin derivatives (e.g., low yields for compound 30, 6%), suggesting the target compound’s synthesis may require advanced catalytic methods .

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